N-(3-Bromophenyl)-beta-alanine
Description
N-(3-Bromophenyl)-beta-alanine (CAS: 333394-85-7) is a β-alanine derivative with a 3-bromobenzoyl substituent attached to the amino group of β-alanine. Its molecular formula is C₁₀H₁₀BrNO₃, and it has a molecular weight of 272.1 g/mol . Structurally, it combines the β-alanine backbone (3-aminopropanoic acid) with a brominated aromatic ring, which may influence its electronic properties and reactivity. This compound is primarily used in laboratory research, though detailed pharmacological or industrial applications remain understudied .
β-Alanine itself (CAS: 107-95-9) is a non-proteinogenic amino acid involved in carnosine synthesis and pyrimidine catabolism, as seen in eukaryotic β-alanine synthases like those in Saccharomyces kluyveri and mammals .
Properties
IUPAC Name |
3-(3-bromoanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-2-1-3-8(6-7)11-5-4-9(12)13/h1-3,6,11H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUXTDCAIVEVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromophenyl)-beta-alanine typically involves the bromination of phenylalanine derivatives. One common method is the electrophilic aromatic substitution reaction where phenylalanine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the meta position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromophenyl)-beta-alanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-Bromophenyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-Bromophenyl)-beta-alanine exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom can play a crucial role in these interactions by influencing the compound’s binding affinity and specificity. Molecular targets and pathways involved may include enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N-(3-Bromophenyl)-β-alanine | 3-Bromobenzoyl | C₁₀H₁₀BrNO₃ | 272.1 | Brominated aromatic group; lab use |
| THICAPA* | Tetrahydroisoquinoline-3-yl | C₁₃H₁₆N₂O₃ | 264.3 | Neuroactive potential; limited data |
| β-N-Methylamino-L-alanine (BMAA) | N-Methylamino-L-alanine | C₄H₁₀N₂O₂ | 118.1 | Neurotoxic; linked to motor neuron diseases |
| Alanine Betaine | Trimethylammonium | C₆H₁₃NO₂ | 147.2 | Quaternary ammonium salt; osmolyte |
| N-(4-Sulfamoylphenyl)-β-alanine | 4-Sulfamoylphenyl | C₉H₁₂N₂O₃S | 244.3 | Sulfonamide group; synthetic intermediate |
*THICAPA: N-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-ylcarbonyl]-β-alanine .
Key Observations :
Aromatic vs. In contrast, N-(4-Sulfamoylphenyl)-β-alanine () incorporates a sulfonamide group, improving solubility and enabling use as a synthetic intermediate .
Neurotoxic Analogues: BMAA and BOAA (β-N-oxalylamino-L-alanine) are neurotoxic β-amino acids linked to neurodegenerative diseases. Unlike N-(3-Bromophenyl)-β-alanine, BMAA acts via NMDA receptor activation, while BOAA targets non-NMDA receptors . These compounds highlight how minor structural changes (e.g., oxalyl or methylamino groups) drastically alter biological activity.
Quaternary Ammonium Derivatives :
- Alanine Betaine (trimethylalanine) is a quaternary ammonium salt with osmoprotectant functions, differing fundamentally from N-(3-Bromophenyl)-β-alanine in both charge and applications .
Biological Activity
N-(3-Bromophenyl)-beta-alanine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neurobiology. This article will explore its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from recent research.
Chemical Structure and Properties
This compound features a bromobenzyl group attached to the nitrogen atom of beta-alanine, which enhances its lipophilicity and alters its interaction with biological targets. The molecular formula is with a molecular weight of 252.12 g/mol. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the bromination of phenylalanine derivatives through electrophilic aromatic substitution. A common method includes treating phenylalanine with bromine in the presence of a catalyst like iron(III) bromide, often using acetic acid as a solvent under controlled temperatures to ensure selectivity at the meta position.
Interaction with Neurotransmitter Systems
Research indicates that this compound interacts with neurotransmitter systems, particularly as a modulator of gamma-aminobutyric acid (GABA) receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and epilepsy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| GABA Receptor Modulation | Potential treatment for anxiety and epilepsy | |
| Muscle Endurance Enhancement | Investigated for roles in sports medicine | |
| Enzyme Inhibition | Potential interactions with various enzymes |
The mechanism by which this compound exerts its effects may involve modulation of specific enzymes or receptors. The presence of the bromine atom enhances binding affinity and specificity, influencing various signaling pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity, thereby altering neuronal excitability and inhibition.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic applications:
- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress, suggesting its role as a neuroprotective agent.
- Muscle Performance : Preliminary research indicates that derivatives of beta-alanine can enhance muscle endurance by increasing carnosine levels in muscle tissues, which may also apply to this compound.
Table 2: Research Findings on this compound
| Study Focus | Findings | Year |
|---|---|---|
| Neuroprotection | Protects against oxidative stress in neuronal cells | 2024 |
| Muscle Endurance | Potential increase in muscle carnosine levels | 2024 |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(3-Bromophenyl)-beta-alanine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-bromoaniline with beta-alanine derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in aprotic solvents like DMF or dichloromethane. Optimization includes:
- Temperature control (0–5°C initiation, progressing to room temperature).
- Stoichiometric ratios (1:1.2 for amine to beta-alanine derivative).
- Purification via silica gel chromatography or recrystallization.
Anhydrous conditions minimize side reactions, and yields are improved by activating carboxylic acids with HOBt .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm successful synthesis?
- Methodological Answer :
- 1H NMR : Aromatic protons (δ 7.2–7.5 ppm), beta-alanine CH2 (δ 3.1 ppm).
- 13C NMR : Aromatic carbons (δ 122–140 ppm), carboxyl carbon (δ 175 ppm).
- HRMS : Molecular ion peak matching the exact mass (calc. for C9H10BrNO2: 258.99).
- FT-IR : Amide C=O stretch (~1650 cm⁻¹), N–H bend (~1550 cm⁻¹) .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Initial screening includes:
- Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential).
- Solubility testing in DMSO/PBS for in vitro compatibility.
Positive controls (e.g., cisplatin for cytotoxicity) validate experimental setups .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing bromine meta-substituent deactivates the phenyl ring, reducing electrophilic substitution but directing nucleophilic attacks to para positions.
- Steric Effects : Bromine’s bulkiness hinders ortho-functionalization, favoring para selectivity.
- Analysis Tools : Hammett plots quantify substituent effects; DFT modeling (e.g., Gaussian) predicts reactive sites .
Q. How can contradictory bioactivity data across studies be resolved methodologically?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., 48h incubation, 10% FBS in media).
- Purity issues : Verify compound purity (>95% via HPLC; compare with reference spectra in NIST databases) .
- Solubility limits : Pre-test solubility (e.g., DMSO stock ≤0.1% in aqueous media).
Orthogonal assays (e.g., flow cytometry for apoptosis) confirm activity .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent undesired acylation.
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enable selective Suzuki couplings without degrading the beta-alanine moiety.
- Side Reaction Monitoring : LC-MS tracks intermediates; quenching with aqueous NaHCO3 minimizes acid-mediated degradation .
Data Analysis and Mechanistic Studies
Q. What computational methods elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinases).
- MD Simulations : GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes.
- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC50 values .
Q. How are regioselectivity challenges addressed in functionalizing the beta-alanine moiety?
- Methodological Answer :
- Directed Functionalization : Use directing groups (e.g., pyridyl) to position catalysts near reactive sites.
- Protection-Deprotection : Temporarily block carboxyl groups with methyl esters during bromophenyl coupling.
- Kinetic vs. Thermodynamic Control : Vary temperatures (e.g., 0°C for kinetic selectivity) .
Key Data for Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
